molecular formula C29H34ClN3OS B2553918 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215691-60-3

4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2553918
CAS No.: 1215691-60-3
M. Wt: 508.12
InChI Key: UPJKWWMUNBTCPR-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C29H34ClN3OS and its molecular weight is 508.12. The purity is usually 95%.
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Biological Activity

4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H34ClN3OS
  • Molecular Weight : 508.1 g/mol
  • CAS Number : 1215691-60-3

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It is hypothesized to function as an antagonist or inhibitor in various biochemical pathways, particularly those related to neuropharmacology and antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, was examined for its antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
4-amino-N-[2-(diethylamino)ethyl]benzamideE. coli81024
P. aeruginosa81024
S. aureus1464
B. subtilis1632
C. albicans1564

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications, particularly due to the presence of the diethylamino group which is known for enhancing central nervous system penetration. Research indicates that compounds with similar structures may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems.

Case Study: Neuropharmacological Assessment

A study evaluated the effects of a similar compound on anxiety-like behaviors in rodent models. The administration of the compound resulted in a significant reduction in anxiety behaviors as measured by the elevated plus maze test, suggesting its potential as an anxiolytic agent.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity levels, comprehensive studies are necessary to establish a clear safety margin.

Properties

IUPAC Name

4-benzyl-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3OS.ClH/c1-5-31(6-2)18-19-32(29-30-27-22(4)21(3)12-17-26(27)34-29)28(33)25-15-13-24(14-16-25)20-23-10-8-7-9-11-23;/h7-17H,5-6,18-20H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJKWWMUNBTCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.